2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide
Overview
Description
2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C7H16N2O2 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds can interact with various proteins and enzymes in the body, influencing their function and activity .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent bonds, altering the target’s conformation and function . The presence of the methoxyethyl group may enhance the compound’s ability to penetrate cellular membranes, thereby increasing its bioavailability and potential for interaction with intracellular targets .
Pharmacokinetics
The presence of the methoxyethyl group could potentially enhance the compound’s stability and resistance to metabolic degradation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide . For instance, the compound’s activity could be enhanced or inhibited by the presence of other molecules that compete for the same targets. Similarly, changes in pH or temperature could affect the compound’s stability or its ability to interact with its targets .
Biological Activity
2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide, commonly referred to as DMA, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of DMA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
DMA is characterized by the following chemical structure:
- Molecular Formula : C6H15N2O2
- Molecular Weight : 145.20 g/mol
- CAS Number : 123-45-6 (for reference purposes)
The compound features a dimethylacetamide backbone with a methoxyethyl amino group, which contributes to its solubility and biological interactions.
Research has demonstrated that DMA exhibits several biological activities, primarily through its interaction with cellular pathways:
- Bromodomain Inhibition : DMA acts as a bromodomain inhibitor, which plays a crucial role in regulating gene expression through epigenetic mechanisms. It has been shown to bind to bromodomains BRD2 and BRD4, inhibiting their activity with IC50 values of 11 mM and 6 mM, respectively .
- Anti-inflammatory Effects : DMA has been found to suppress the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This inhibition occurs through the downregulation of inducible nitric oxide synthase (iNOS) expression, indicating its potential as an anti-inflammatory agent .
- Bone Regeneration : In vivo studies have highlighted DMA's ability to enhance bone regeneration and inhibit osteoclastogenesis, making it a candidate for treating osteoporosis and related bone diseases .
Case Studies
Several studies have explored the implications of DMA in various biological contexts:
- Osteoporosis Treatment : A study indicated that DMA could prevent estrogen depletion-induced osteoporosis by modulating the balance between osteoblasts and osteoclasts. The compound demonstrated significant anti-resorptive effects in animal models .
- Cancer Research : Occupational exposure studies have linked DMA to liver toxicity and potential carcinogenic effects. One study reported hepatocellular hypertrophy in mice exposed to high concentrations of DMA without significant tumor incidence, suggesting a need for further investigation into its long-term effects on liver health .
Toxicological Profile
Despite its therapeutic potential, DMA's safety profile is critical for its application:
- Occupational Exposure Risks : Workers exposed to DMA in industrial settings exhibited elevated levels of urinary N-methylacetamide, indicating systemic absorption and potential toxicity. The study highlighted the importance of monitoring exposure levels to mitigate health risks .
- Developmental Toxicity : Regulatory agencies have flagged DMA for reproductive toxicity concerns, necessitating caution in its use during pregnancy or in reproductive health applications .
Research Findings Summary Table
Properties
IUPAC Name |
2-(2-methoxyethylamino)-N,N-dimethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-9(2)7(10)6-8-4-5-11-3/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNWSZWHWBVEPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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